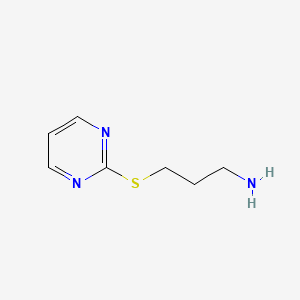

3-(pyrimidin-2-ylsulfanyl)propan-1-amine

描述

Historical and Contemporary Significance of Pyrimidine (B1678525) Heterocycles in Chemical and Biological Sciences

The story of pyrimidine heterocycles is deeply intertwined with the history of organic chemistry and molecular biology. These six-membered aromatic rings, containing two nitrogen atoms at positions 1 and 3, are fundamental to life itself. Their most notable historical significance lies in their role as core components of nucleobases. Uracil, thymine, and cytosine are pyrimidine derivatives that form the informational backbone of nucleic acids, DNA and RNA, carrying the genetic code of virtually all living organisms nih.gov. This foundational role has made pyrimidines a subject of intense scientific scrutiny for over a century.

Beyond their genetic significance, pyrimidine scaffolds are found in a variety of other biologically crucial molecules. For instance, thiamine (Vitamin B1), an essential nutrient for metabolism, features a pyrimidine ring. The contemporary significance of pyrimidines has expanded dramatically into the realm of medicinal chemistry. The pyrimidine core is now recognized as a "privileged scaffold," a molecular framework that is able to bind to multiple biological targets with high affinity. This has led to the development of a wide array of therapeutic agents with diverse pharmacological activities. Pyrimidine derivatives are integral to drugs with anticancer, antiviral, antibacterial, and anti-inflammatory properties nih.govgsconlinepress.com. The ability of the pyrimidine ring to participate in hydrogen bonding and act as a bioisostere for other aromatic systems often enhances the pharmacokinetic and pharmacodynamic properties of drug candidates mdpi.com. The ongoing exploration of pyrimidine chemistry continues to yield novel compounds with significant potential to address a range of human diseases nih.govgsconlinepress.com.

Strategic Importance of 3-(pyrimidin-2-ylsulfanyl)propan-1-amine as a Research Scaffold and Building Block

While the broader family of pyrimidines is well-established, the strategic importance of specific derivatives like this compound is a subject of growing interest in the research community. This compound uniquely combines three key structural features: the pyrimidine ring, a flexible propanamine linker, and a thioether linkage. This combination of a classic heterocyclic core with a versatile side chain makes it a highly attractive scaffold for chemical synthesis and drug discovery.

The pyrimidine moiety provides a rigid anchor with well-defined electronic properties and hydrogen bonding capabilities, essential for molecular recognition by biological targets. The thioether linkage at the 2-position of the pyrimidine ring is a common feature in many biologically active molecules and offers a site for further chemical modification. The propan-1-amine side chain introduces a flexible element with a primary amine group, a key functional handle for a variety of chemical transformations. This amine group can be readily derivatized to introduce a wide range of substituents, allowing for the systematic exploration of structure-activity relationships (SAR) in drug design.

The utility of this compound as a building block lies in its potential to serve as a starting material for the synthesis of more complex molecules. The primary amine can be acylated, alkylated, or used in reductive amination reactions to construct diverse chemical libraries. These libraries can then be screened for biological activity against various targets, including enzymes and receptors implicated in disease. The presence of the pyrimidin-2-ylsulfanyl group is particularly noteworthy, as this structural motif is found in compounds investigated for their anticancer and antimicrobial activities nih.govnih.gov. Therefore, this compound represents a strategic starting point for the development of novel therapeutic agents.

Below is a table summarizing the key structural features of this compound and their potential contributions to its role as a research scaffold.

| Structural Feature | Potential Contribution as a Research Scaffold |

| Pyrimidine Ring | - Provides a rigid, aromatic core for molecular recognition.- Acts as a hydrogen bond acceptor.- Serves as a bioisostere for other aromatic systems. |

| Thioether Linkage | - Offers a site for potential metabolic oxidation.- Contributes to the overall lipophilicity of the molecule.- Can participate in non-covalent interactions with biological targets. |

| Propanamine Linker | - Introduces conformational flexibility.- Allows for spatial exploration of binding pockets.- The primary amine is a key reactive site for derivatization. |

The strategic combination of these features positions this compound as a valuable and versatile tool in the hands of medicinal and synthetic chemists, enabling the exploration of new chemical space in the ongoing quest for novel and effective therapeutic agents.

属性

IUPAC Name |

3-pyrimidin-2-ylsulfanylpropan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3S/c8-3-1-6-11-7-9-4-2-5-10-7/h2,4-5H,1,3,6,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNFBOGPCQHTJQI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1)SCCCN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of an organic molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the structure and chemical environment of atoms within the molecule.

Proton (¹H) NMR spectroscopy provides information on the number of different types of protons and their relative arrangements in the molecule. For 3-(pyrimidin-2-ylsulfanyl)propan-1-amine, the ¹H NMR spectrum is predicted to show distinct signals for the protons on the pyrimidine (B1678525) ring and the propyl chain.

The pyrimidine ring contains two types of protons. The proton at the 5-position (H-5) is expected to appear as a triplet, coupled to the two equivalent protons at the 4- and 6-positions. The protons at the 4- and 6-positions (H-4, H-6) are chemically equivalent and are expected to appear as a doublet, coupled to the H-5 proton. These aromatic protons are typically found in the downfield region of the spectrum (δ 7.0-9.0 ppm) due to the deshielding effect of the ring current.

The propyl chain protons will appear as three distinct multiplets in the upfield region. The methylene group adjacent to the sulfur atom (-S-CH₂-) is expected to be deshielded and appear at approximately δ 3.2-3.4 ppm as a triplet. The methylene group adjacent to the amine group (-CH₂-N) would likely resonate around δ 2.8-3.0 ppm, also as a triplet. The central methylene group (-CH₂-) would be coupled to the two adjacent methylene groups, resulting in a more complex multiplet (a pentet or sextet) around δ 1.9-2.1 ppm. The amine (-NH₂) protons typically appear as a broad singlet, and their chemical shift can vary depending on the solvent and concentration docbrown.infolibretexts.orglibretexts.org.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| Pyrimidine H-4, H-6 | ~8.6 | Doublet |

| Pyrimidine H-5 | ~7.2 | Triplet |

| -S-CH₂- | ~3.3 | Triplet |

| -CH₂- | ~2.0 | Multiplet (Pentet) |

| -CH₂-NH₂ | ~2.9 | Triplet |

Note: These are estimated values. Actual chemical shifts can vary based on solvent and experimental conditions.

Carbon-13 (¹³C) NMR spectroscopy provides information about the different carbon environments in the molecule. In the ¹³C NMR spectrum of this compound, seven distinct signals are expected, corresponding to the seven carbon atoms in the molecule.

The carbon atoms of the pyrimidine ring will appear in the downfield region. The carbon atom bonded to the sulfur (C-2) is expected to be the most deshielded of the ring carbons, appearing at a high chemical shift (e.g., >160 ppm). The other two distinct pyrimidine carbons (C-4/C-6 and C-5) will also resonate in the aromatic region (typically δ 115-150 ppm) libretexts.org.

The three carbon atoms of the propyl chain will appear in the upfield region. The carbon adjacent to the sulfur (-S-CH₂-) is expected around δ 30-40 ppm libretexts.orgacs.org. The carbon adjacent to the nitrogen (-CH₂-NH₂) is predicted to be in the δ 37-45 ppm range libretexts.org. The central methylene carbon (-CH₂-) would likely appear at a lower chemical shift, around δ 25-35 ppm libretexts.org.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Pyrimidine C-2 | >160 |

| Pyrimidine C-4, C-6 | ~157 |

| Pyrimidine C-5 | ~118 |

| -S-CH₂- | ~32 |

| -CH₂- | ~28 |

Note: These are estimated values based on typical chemical shifts for similar functional groups. libretexts.orgdocbrown.info

To unambiguously assign the proton and carbon signals, two-dimensional (2D) NMR techniques such as Heteronuclear Correlation (HETCOR) or its more modern versions (HSQC, HMQC) are employed. A HETCOR experiment correlates the chemical shifts of directly bonded proton and carbon atoms, generating a 2D map with cross-peaks that link the ¹H and ¹³C signals researchgate.net. For this compound, this technique would definitively link the proton signal of each CH or CH₂ group to its corresponding carbon signal, confirming the assignments made from the 1D spectra. For instance, it would show a correlation between the proton triplet at ~3.3 ppm and the carbon signal at ~32 ppm, confirming their assignment to the -S-CH₂- group.

In-cell NMR is a sophisticated technique used to study the structure, dynamics, and interactions of molecules within a living cellular environment nih.govresearchgate.net. Should this compound be investigated as a potential ligand for an intracellular protein target, in-cell NMR could provide crucial insights into its binding affinity and mechanism nih.gov.

Methodologically, this involves introducing a ¹⁵N- or ¹³C-labeled protein target into living cells (e.g., bacteria or human cells). A 2D NMR spectrum (such as ¹H-¹⁵N HSQC) of the protein is recorded inside the cells, where each peak corresponds to a specific amino acid residue. Upon addition of the unlabeled ligand, this compound, changes in the protein's NMR spectrum are monitored. If the ligand binds to the target protein, the chemical shifts of the amino acid residues at the binding site will be perturbed nih.gov. By tracking these chemical shift perturbations, researchers can map the binding interface and, through titrations, determine the binding affinity of the ligand directly within the complex cellular milieu researchgate.net. This approach offers a significant advantage over traditional in vitro assays by accounting for cellular factors that can influence drug-target interactions nih.gov.

Infrared (IR) Spectroscopy for Functional Group Characterization

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to display several characteristic absorption bands.

The primary amine (-NH₂) group is a key feature. It is expected to show two distinct N-H stretching bands in the region of 3300-3500 cm⁻¹, corresponding to asymmetric and symmetric stretching modes libretexts.orgorgchemboulder.comwpmucdn.com. An N-H bending (scissoring) vibration is also anticipated around 1580-1650 cm⁻¹ orgchemboulder.comucalgary.ca. A broad N-H wagging band may also be observed between 665-910 cm⁻¹ orgchemboulder.com.

The aliphatic propyl chain will give rise to C-H stretching vibrations typically found between 2850 and 2960 cm⁻¹ wpmucdn.com. The C-N stretching of the aliphatic amine is expected to appear in the 1020-1250 cm⁻¹ range libretexts.orgorgchemboulder.com. The pyrimidine ring will exhibit characteristic C=C and C=N stretching vibrations within the 1400-1600 cm⁻¹ region.

Table 3: Predicted IR Absorption Frequencies

| Functional Group | Vibration Type | Predicted Frequency (cm⁻¹) |

|---|---|---|

| Primary Amine | N-H Stretch (asymmetric & symmetric) | 3300 - 3500 (two bands) |

| Primary Amine | N-H Bend (scissoring) | 1580 - 1650 |

| Aliphatic Chain | C-H Stretch | 2850 - 2960 |

| Pyrimidine Ring | C=C and C=N Stretch | 1400 - 1600 |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns researchgate.net.

For this compound (C₇H₁₁N₃S), the calculated monoisotopic mass is approximately 169.07 Da. The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 169. Consistent with the nitrogen rule, the odd molecular weight corresponds to the odd number of nitrogen atoms (three) in the molecule libretexts.orgwhitman.edu.

The fragmentation pattern provides clues to the molecule's structure. A common fragmentation pathway for aliphatic amines is alpha-cleavage, which is the cleavage of the carbon-carbon bond adjacent to the nitrogen atom miamioh.edulibretexts.org. For this molecule, alpha-cleavage would result in the loss of a C₂H₄S-pyrimidine radical and the formation of a stable [CH₂NH₂]⁺ ion, which would produce a prominent base peak at m/z = 30 docbrown.info. Other significant fragments could arise from the cleavage of the C-S bond or fragmentation of the pyrimidine ring itself cdnsciencepub.com.

Table 4: Predicted Key Mass Spectrometry Fragments

| m/z Value | Possible Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 169 | [C₇H₁₁N₃S]⁺ | Molecular Ion (M⁺) |

X-ray Crystallography for Solid-State Structure Determination

As of the current available scientific literature and structural databases, a complete single-crystal X-ray diffraction analysis for this compound has not been reported. Consequently, detailed crystallographic data, including unit cell parameters, space group, and specific atomic coordinates for the solid-state structure of this compound, are not publicly available.

The determination of the three-dimensional atomic arrangement of a molecule in its crystalline form is achieved through X-ray crystallography. This powerful analytical technique relies on the diffraction of X-rays by the ordered lattice of atoms within a single crystal. The resulting diffraction pattern provides information about the electron density distribution, from which the precise positions of atoms and the intricate details of molecular geometry can be elucidated.

For a compound such as this compound, a crystallographic study would provide invaluable insights into its conformational preferences in the solid state. Key structural parameters that would be determined include:

Bond lengths: The precise distances between bonded atoms.

Bond angles: The angles formed between three connected atoms.

Torsion angles: The dihedral angles that describe the conformation of the molecule, particularly around rotatable single bonds, such as the S-C and C-C bonds in the propanamine chain.

Intermolecular interactions: The non-covalent interactions, such as hydrogen bonding and van der Waals forces, that govern the packing of molecules in the crystal lattice.

Without experimental crystallographic data, the solid-state conformation and packing of this compound remain undetermined. Future crystallographic studies would be necessary to provide a definitive description of its three-dimensional structure.

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Investigations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a common approach for analyzing molecules with structural and functional similarities to 3-(pyrimidin-2-ylsulfanyl)propan-1-amine.

Analysis of Molecular Electrostatic Potential (MEP)A Molecular Electrostatic Potential (MEP) map is a crucial tool for predicting chemical reactivity. It visualizes the electrostatic potential on the electron density surface of the molecule. For this compound, an MEP analysis would identify:

Electron-rich regions (negative potential): Likely located around the nitrogen atoms of the pyrimidine (B1678525) ring and the primary amine group, indicating sites susceptible to electrophilic attack.

Electron-deficient regions (positive potential): Typically found around the hydrogen atoms, particularly the amine protons, making them sites for potential nucleophilic interaction.

This analysis helps in understanding non-covalent interactions, such as hydrogen bonding, which are critical for molecular recognition.

Frontier Molecular Orbital (FMO) AnalysisFrontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and localization of these orbitals are fundamental to a molecule's reactivity and electronic properties.

HOMO: Represents the ability to donate an electron. For this molecule, the HOMO would likely be distributed over the sulfur atom and the pyrimidine ring, indicating these are the primary sites for electron donation in a reaction.

LUMO: Represents the ability to accept an electron. The LUMO is expected to be localized on the pyrimidine ring, suggesting this is the most probable site for nucleophilic attack.

HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a key indicator of chemical stability. A small energy gap implies higher chemical reactivity and lower kinetic stability.

Table 4.1: Hypothetical Frontier Molecular Orbital Properties This table is illustrative of the data that would be generated from a DFT analysis and is not based on published experimental or computational results for this specific compound.

| Parameter | Expected Value | Significance |

|---|---|---|

| EHOMO | ~ -6.5 eV | Energy of the highest occupied molecular orbital; relates to ionization potential. |

| ELUMO | ~ -1.0 eV | Energy of the lowest unoccupied molecular orbital; relates to electron affinity. |

| Energy Gap (ΔE) | ~ 5.5 eV | Indicates chemical reactivity and stability; a larger gap suggests higher stability. |

Vibrational Frequency AnalysisTheoretical vibrational frequency analysis, performed using DFT, predicts the infrared (IR) and Raman spectra of a molecule. By calculating the vibrational modes, researchers can:

Confirm that the optimized geometry represents a true energy minimum (indicated by the absence of imaginary frequencies).

Assign specific vibrational modes (stretching, bending, etc.) to the peaks observed in experimental IR and Raman spectra, aiding in the structural characterization of the compound. For instance, characteristic frequencies for N-H stretching of the amine group, C=N stretching of the pyrimidine ring, and C-S stretching would be identified.

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is fundamental in drug discovery for predicting the interaction between a potential drug molecule and its biological target.

Prediction of Ligand-Target Binding Poses and AffinitiesIf this compound were to be investigated as a potential therapeutic agent, molecular docking would be employed to predict its binding mode and affinity for a specific protein target. The process involves:

Obtaining the 3D structure of the target protein from a database like the Protein Data Bank (PDB).

Placing the optimized 3D structure of this compound (the ligand) into the active site of the protein.

Using a scoring function to evaluate thousands of possible binding poses, predicting the most stable ligand-receptor complex.

The results would be presented as a binding affinity or docking score (typically in kcal/mol), where a more negative value indicates a stronger, more favorable interaction. The analysis would also detail the specific interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the ligand and the amino acid residues of the protein's active site.

Table 4.2: Illustrative Molecular Docking Interaction Data This table is a hypothetical representation of results from a molecular docking simulation and is not based on published data for this compound.

| Protein Target | Binding Affinity (kcal/mol) | Interacting Residues | Interaction Type |

|---|---|---|---|

| Example Kinase | -7.8 | ASP 145 | Hydrogen Bond (with NH2) |

| LYS 23 | Hydrogen Bond (with Pyrimidine N) | ||

| PHE 80 | Pi-Sulfur Interaction | ||

| VAL 21 | Hydrophobic Interaction |

Analysis of Intermolecular Interactions (Hydrogen Bonding, Hydrophobic Interactions)

The structural features of this compound—comprising a pyrimidine ring, a flexible propyl chain, a sulfur atom, and a terminal primary amine—dictate its intermolecular interaction profile. These non-covalent interactions are critical for its binding to biological macromolecules, such as enzymes or receptors.

Hydrogen Bonding: The molecule has distinct hydrogen bond donor and acceptor sites. The terminal amine group (-NH₂) contains two hydrogen atoms that can act as hydrogen bond donors. The nitrogen atoms within the pyrimidine ring can serve as hydrogen bond acceptors. nih.gov This dual capability allows the compound to form strong, directional interactions within a receptor's binding pocket, which is often a key determinant of binding affinity.

Hydrophobic Interactions: The pyrimidine ring and the three-carbon aliphatic chain contribute to the molecule's hydrophobic character. These regions can engage in van der Waals forces and hydrophobic interactions with nonpolar amino acid residues in a protein target. The flexibility of the propyl chain allows it to adopt various conformations to maximize these favorable hydrophobic contacts within a binding site.

A summary of the potential intermolecular interactions is presented below.

| Interaction Type | Molecular Feature | Role |

| Hydrogen Bonding | Terminal Amine Group (-NH₂) | Donor |

| Pyrimidine Ring Nitrogens | Acceptor | |

| Hydrophobic Interactions | Pyrimidine Ring | Interaction with nonpolar residues |

| Propyl Chain | Interaction with nonpolar residues | |

| Other Interactions | Sulfur Atom | Potential for polar and van der Waals interactions |

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Modeling

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to correlate the chemical structure of a series of compounds with their biological activity. For a series of analogs based on the this compound scaffold, QSAR models can be developed to predict the activity of new, unsynthesized compounds.

3D-QSAR extends this concept by considering the three-dimensional properties of the molecules. These models are crucial for understanding how the shape and electronic properties of a ligand influence its interaction with a target. By aligning a set of active and inactive molecules, 3D-QSAR methods can generate a statistical model that highlights the spatial regions where specific properties are favorable or unfavorable for activity. researchgate.net For pyrimidine derivatives, these studies can guide the modification of substituents on the pyrimidine ring or the amine terminus to enhance potency. mdpi.comresearchgate.net

Comparative Molecular Similarity Indices Analysis (CoMSIA)

Comparative Molecular Similarity Indices Analysis (CoMSIA) is a powerful 3D-QSAR technique that calculates similarity indices at various grid points surrounding aligned molecules. It evaluates five key physicochemical properties: steric, electrostatic, hydrophobic, hydrogen bond donor, and hydrogen bond acceptor. The results are often visualized as 3D contour maps, which provide an intuitive guide for drug design. mdpi.com

For a series of this compound analogs, a CoMSIA model could reveal the following:

Steric Maps: Green contours would indicate regions where bulky substituents increase activity, while yellow contours would show areas where bulk is detrimental. mdpi.com

Electrostatic Maps: Blue contours would highlight regions where positive charge is favorable, and red contours would indicate where negative charge or electronegative atoms enhance activity. mdpi.com

Hydrophobic Maps: Yellow contours would show where hydrophobic groups are preferred, while white or grey contours would indicate regions where hydrophilic groups are beneficial.

Hydrogen Bond Donor/Acceptor Maps: Cyan and purple contours would respectively indicate favorable locations for hydrogen bond donor and acceptor groups.

These maps serve as a roadmap for optimizing the lead compound, suggesting specific modifications to improve its biological activity.

Homology Modeling for Receptor Structure Prediction in Ligand Interaction Studies

When the experimental 3D structure of a biological target (e.g., a receptor or enzyme) is unknown, homology modeling can be used to construct a reliable model. nih.gov This computational technique builds a 3D model of a target protein based on its amino acid sequence and an experimentally determined structure of a related homologous protein (the "template"). nih.govmdpi.com

The process involves four main steps:

Template Identification: Searching protein databases (like the Protein Data Bank or PDB) to find proteins with a similar amino acid sequence whose structures have been solved.

Sequence Alignment: Aligning the amino acid sequence of the target protein with the template sequence.

Model Building: Building the 3D model of the target protein based on the aligned template structure.

Model Refinement and Validation: Optimizing the model to correct any structural inaccuracies and validating its quality using various computational tools.

Once a high-quality homology model of the target receptor is generated, molecular docking studies can be performed. In these studies, this compound would be placed into the predicted binding site of the receptor model to identify its most likely binding pose. nih.gov This allows researchers to visualize the key intermolecular interactions, such as the hydrogen bonds and hydrophobic contacts discussed previously, that stabilize the ligand-receptor complex. This understanding is invaluable for explaining the structure-activity relationships observed in QSAR studies and for designing new analogs with improved binding affinity and selectivity. semanticscholar.org

Investigation of Molecular Interactions and Biochemical Mechanisms

Ligand-Protein Interaction Profiling (e.g., Enzyme-Substrate, Receptor Binding)

Currently, there is no publicly available data from ligand-protein interaction profiling studies specifically for 3-(pyrimidin-2-ylsulfanyl)propan-1-amine. While general methodologies for such profiling exist, they have not been applied to this compound in any published research. Therefore, its binding characteristics and potential interactions with enzymes or receptors remain uncharacterized.

Elucidation of Biochemical Pathways Modulated by the Compound

Given the lack of identified molecular targets for this compound, there is no information regarding any biochemical pathways that may be modulated by this compound.

Mechanism-Based Studies at the Molecular Level

There are no mechanism-based studies available that would elucidate the molecular-level interactions and functional consequences of this compound binding to any biological target.

Applications As a Synthetic Building Block in Advanced Organic Synthesis

Utilization in the Synthesis of Complex Organic Molecules

There is a scarcity of published research specifically detailing the use of 3-(pyrimidin-2-ylsulfanyl)propan-1-amine in the synthesis of complex organic molecules. However, the presence of a primary amine allows for a variety of well-established chemical transformations. Primary amines are fundamental nucleophiles in organic synthesis, readily undergoing reactions such as acylation, alkylation, and condensation. These reactions would allow for the elongation of the carbon chain and the introduction of new functional groups, thereby enabling the construction of more elaborate molecular architectures.

For instance, the amine functionality could be used to form amide bonds with carboxylic acids, a cornerstone reaction in the synthesis of peptides and other biologically relevant molecules. Furthermore, it can participate in reductive amination reactions with aldehydes and ketones to form secondary amines, providing a pathway to a diverse range of substituted amine derivatives.

Role in the Construction of Diverse Heterocyclic Scaffolds

For example, condensation of the primary amine with dicarbonyl compounds or their equivalents is a common strategy for the synthesis of new heterocyclic rings, such as pyrazoles or other diazepines. The resulting fused or appended heterocyclic systems are of significant interest in medicinal chemistry due to their diverse pharmacological activities. Research on similar compounds, such as 3-(pyrimidin-2-ylamino)propane hydrazide, has shown that the propylamine (B44156) linker can be utilized to synthesize a variety of heterocyclic derivatives, including pyrazoles and Schiff bases.

Development of Compound Libraries for Academic Screening Programs

The development of compound libraries for high-throughput screening is a crucial aspect of modern drug discovery. The concept of combinatorial chemistry allows for the rapid synthesis of a large number of structurally related compounds. Building blocks used in these libraries are typically chosen for their ability to participate in reliable and high-yielding reactions and for the structural diversity they can introduce.

Although there is no direct evidence of this compound being used in large-scale academic screening libraries, its structure possesses desirable features for such applications. The combination of a pyrimidine (B1678525) ring, a flexible propyl chain, and a reactive primary amine offers multiple points for diversification. A library of compounds could be generated by reacting the primary amine with a diverse set of building blocks, such as carboxylic acids, sulfonyl chlorides, or isocyanates. The resulting library of amides, sulfonamides, and ureas could then be screened for biological activity. The pyrimidine thioether moiety also offers potential for further functionalization, although this is generally less straightforward than reactions involving the primary amine.

Advanced Analytical Methodologies in Chemical Research

Derivatization Techniques for Enhanced Analytical Detection

Derivatization techniques are broadly categorized into pre-column and post-column methods. The choice of derivatizing agent and method depends on the nature of the analyte and the analytical technique being employed.

Pre-column Derivatization Strategies

Pre-column derivatization involves the reaction of the analyte with a reagent prior to its introduction into the chromatographic system. This approach offers several advantages, including the potential to improve the stability of the analyte and the flexibility to remove excess reagent before analysis, which can reduce background noise and improve sensitivity. Common reagents for the pre-column derivatization of primary and secondary amines include o-phthalaldehyde (OPA), 9-fluorenylmethyl chloroformate (FMOC-Cl), and dansyl chloride.

Applications in Liquid Chromatography-Mass Spectrometry (LC/MS)

In LC/MS, derivatization can be used to improve the ionization efficiency of an analyte, leading to enhanced sensitivity. By introducing a readily ionizable group, the derivatization agent can significantly increase the signal intensity in the mass spectrometer. Furthermore, the derivatized product will have a different mass-to-charge ratio (m/z), which can help to shift the analyte's signal to a region of the mass spectrum with less interference.

Applications in High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)

For HPLC with fluorescence detection, derivatization is employed to attach a fluorescent tag to a non-fluorescent analyte. This allows for highly sensitive and selective detection. The choice of a fluorescent derivatizing agent depends on its reactivity with the analyte and its excitation and emission wavelengths, which should be chosen to minimize background fluorescence from the sample matrix.

While these principles are fundamental to analytical chemistry, it must be reiterated that there is no specific information available that connects "3-(pyrimidin-2-ylsulfanyl)propan-1-amine" to these applications.

Future Directions and Emerging Research Avenues

Exploration of Novel Molecular Targets and Signaling Pathways

The pyrimidine (B1678525) nucleus is a constituent of numerous biologically active molecules, exhibiting a wide range of pharmacological properties, including antimicrobial, antiviral, and anticancer effects. researchgate.netmdpi.com Compounds with the pyrimidin-2-ylsulfanyl moiety, in particular, have been investigated for various therapeutic applications. The future exploration of 3-(pyrimidin-2-ylsulfanyl)propan-1-amine will likely focus on identifying its specific molecular targets and elucidating its impact on cellular signaling pathways.

Given the known activities of structurally related pyrimidine derivatives, several potential areas of investigation emerge. For instance, various pyrimidine compounds have been shown to act as kinase inhibitors. researchgate.net Therefore, future studies could involve screening this compound against a panel of kinases to identify potential inhibitory activity. Furthermore, the structural similarity to molecules with anti-proliferative properties suggests that investigating its effects on cancer cell lines and the underlying signaling pathways, such as those involved in cell cycle regulation or apoptosis, would be a logical step. researchgate.net

Interactive Table 1: Potential Molecular Targets for this compound based on Related Compounds.

| Target Class | Specific Examples | Potential Therapeutic Area | Rationale based on Structural Analogs |

|---|---|---|---|

| Protein Kinases | Aurora Kinases, Tyrosine Kinases | Oncology | Many pyrimidine derivatives are known kinase inhibitors. researchgate.net |

| Dihydrofolate Reductase | Bacterial and Protozoal DHFR | Infectious Diseases | The pyrimidine core is central to antifolate drugs like Trimethoprim. orientjchem.org |

| Reverse Transcriptase | HIV Reverse Transcriptase | Antiviral Therapy | Certain pyrimidine derivatives exhibit antiviral activity. researchgate.net |

Future research should also consider the signaling pathways modulated by this compound. High-throughput screening in various cell-based assays could reveal effects on pathways such as NF-κB, MAPK, or PI3K/Akt signaling, which are implicated in inflammation, cell growth, and survival.

Refinement and Innovation in Synthetic Strategies

The synthesis of this compound and its analogs is crucial for enabling extensive biological evaluation. While established methods for the synthesis of similar compounds exist, there is considerable scope for refinement and innovation. researchgate.net A common approach to forming the pyrimidine-sulfur bond involves the reaction of a pyrimidine-2-thiol (B7767146) with a suitable alkyl halide.

Future synthetic strategies could focus on several key areas of improvement:

Greener Chemistry: Exploring the use of more environmentally benign solvents and reagents. This could involve employing water as a solvent or utilizing catalytic methods to reduce waste.

Novel Catalytic Systems: The development of new catalysts could improve reaction efficiency, yield, and selectivity. For example, palladium-catalyzed cross-coupling reactions have been used for the synthesis of N-aryl pyrimidin-2-amine derivatives and could be adapted. nih.gov

Flow Chemistry: The use of microreactor technology could enable better control over reaction parameters, leading to higher purity products and safer reaction conditions.

Enzymatic Synthesis: Biocatalysis offers a highly selective and environmentally friendly alternative to traditional chemical synthesis. researchgate.net

Interactive Table 2: Potential Innovations in the Synthesis of this compound.

| Synthetic Strategy | Description | Potential Advantages |

|---|---|---|

| Microwave-Assisted Synthesis | Using microwave irradiation to accelerate the reaction between 2-mercaptopyrimidine (B73435) and an appropriate amino-alkyl halide. | Reduced reaction times, potentially higher yields. |

| One-Pot Synthesis | Developing a multi-step reaction sequence that can be carried out in a single reaction vessel. | Increased efficiency, reduced waste. |

Integration of Multi-omics Data for Comprehensive Mechanistic Understanding (Conceptual)

A significant future direction in understanding the biological effects of this compound lies in the integration of multi-omics data. This approach can provide a holistic view of the molecular changes induced by the compound in a biological system, helping to elucidate its mechanism of action. mit.edunih.gov

A conceptual workflow for a multi-omics investigation would involve treating a relevant cell line or model organism with the compound and then collecting data from various "omics" platforms:

Genomics: To identify any potential interactions with DNA or effects on genomic stability.

Transcriptomics (RNA-Seq): To analyze changes in gene expression patterns, revealing which genes and pathways are up- or down-regulated.

Proteomics: To study alterations in protein expression and post-translational modifications, providing insights into the functional changes within the cell.

Metabolomics: To measure changes in the levels of small molecule metabolites, offering a snapshot of the metabolic state of the cell.

By integrating these datasets, researchers can construct a comprehensive picture of the compound's effects. nih.gov For instance, transcriptomic data might show the upregulation of genes involved in a particular signaling pathway, which can then be validated by proteomic analysis of the corresponding protein levels and phosphorylation states. This integrated approach can help to identify not only the primary molecular target but also off-target effects and downstream consequences, which is crucial for drug development. broadinstitute.org

Interactive Table 3: Conceptual Multi-omics Workflow for this compound.

| Omics Level | Methodology | Information Gained | Potential Insights |

|---|---|---|---|

| Transcriptomics | RNA-Sequencing | Differential gene expression | Identification of affected signaling pathways and cellular processes. |

| Proteomics | Mass Spectrometry | Changes in protein abundance and post-translational modifications | Validation of transcriptomic findings and identification of direct protein targets. |

| Metabolomics | GC-MS or LC-MS | Alterations in metabolite profiles | Understanding of the compound's impact on cellular metabolism. |

常见问题

Q. What are the common synthetic routes for 3-(pyrimidin-2-ylsulfanyl)propan-1-amine, and how do reaction conditions influence yield and purity?

The synthesis of structurally analogous amines (e.g., pyridine- or pyrimidine-containing derivatives) typically involves nucleophilic substitution or coupling reactions. For example, 3-(pyridin-2-yloxy)propan-1-amine is synthesized via nucleophilic substitution between 2-chloropyridine and 3-aminopropanol in a polar solvent (e.g., ethanol or toluene) under basic conditions . Key factors include:

- Solvent choice : Polar aprotic solvents enhance nucleophilicity and reaction rates.

- Temperature : Elevated temperatures (e.g., reflux) improve kinetics but may promote side reactions.

- Purification : Column chromatography or recrystallization is critical to isolate the product from unreacted starting materials or by-products (e.g., dimerization products).

For this compound, replacing pyridine with pyrimidine-2-thiol as the nucleophile could follow a similar mechanism, with sulfur’s higher nucleophilicity potentially improving reaction efficiency.

Q. How can researchers validate the structural identity of this compound?

Structural confirmation requires a combination of analytical techniques:

- NMR spectroscopy : ¹H and ¹³C NMR can confirm the presence of the pyrimidine ring (e.g., aromatic protons at δ 8.5–9.0 ppm) and the propan-1-amine chain (e.g., methylene protons at δ 2.5–3.5 ppm) .

- Mass spectrometry : High-resolution MS (HRMS) provides exact mass matching (e.g., C₇H₁₂N₃S has a molecular weight of 170.24 g/mol).

- X-ray crystallography : If single crystals are obtainable, this method offers definitive proof of molecular geometry and bond lengths, as seen in related pyrimidine derivatives .

Q. What are the recommended safety protocols for handling this compound in laboratory settings?

While specific toxicity data for this compound may be limited, analogous amines (e.g., indole- or pyridine-containing derivatives) often require:

- Personal protective equipment (PPE) : Gloves, lab coats, and goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods to avoid inhalation of vapors or dust.

- Storage : In airtight containers under inert atmosphere (e.g., nitrogen) to prevent oxidation .

Note: Compounds in this class are typically labeled "For R&D use only" and are not FDA-approved for therapeutic use .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the biological activity of this compound?

SAR studies require systematic structural modifications and biological assays. For example:

- Pyrimidine ring substitutions : Introduce electron-withdrawing groups (e.g., fluoro, chloro) at the 4- or 5-position to modulate electronic properties and receptor binding .

- Amine chain variations : Replace the propan-1-amine moiety with shorter/longer alkyl chains or cyclic amines to assess steric effects on activity.

- Biological assays : Test derivatives against target enzymes (e.g., kinases) or receptors using in vitro binding assays (e.g., fluorescence polarization) followed by in vivo efficacy studies in model organisms .

Q. What computational methods are effective for predicting the interaction of this compound with biological targets?

Advanced computational approaches include:

- Molecular docking : Use software like AutoDock Vina to model binding poses with target proteins (e.g., serotonin receptors) based on pyrimidine’s π-π stacking potential .

- Density functional theory (DFT) : Calculate charge distribution and frontier molecular orbitals to predict reactivity and stability .

- Molecular dynamics (MD) simulations : Assess binding stability over time under physiological conditions (e.g., solvation effects, temperature) .

Q. How should researchers address contradictions in reported biological activity data for similar compounds?

Discrepancies may arise from differences in:

- Purity : Impurities ≥5% (e.g., unreacted starting materials) can skew bioassay results. Verify purity via HPLC or LC-MS .

- Assay conditions : Variability in pH, temperature, or solvent (e.g., DMSO vs. aqueous buffer) affects compound solubility and activity. Standardize protocols across studies .

- Cell line/Model specificity : Activity in cancer cell lines (e.g., HeLa) may not translate to neuronal models. Cross-validate findings in multiple systems .

Q. What strategies are recommended for scaling up synthesis while maintaining reproducibility?

Key considerations for scale-up:

- Catalyst optimization : Transition from homogeneous catalysts (e.g., Pd/C) to heterogeneous systems for easier recovery and reuse .

- Process analytical technology (PAT) : Implement real-time monitoring (e.g., FTIR, Raman spectroscopy) to detect intermediate formation and adjust conditions dynamically .

- Green chemistry principles : Replace toxic solvents (e.g., toluene) with biodegradable alternatives (e.g., cyclopentyl methyl ether) to improve sustainability .

Q. How can researchers design toxicity studies to evaluate the safety profile of this compound?

A tiered approach is recommended:

In vitro assays : Test cytotoxicity (e.g., MTT assay) in human hepatocyte (e.g., HepG2) and renal (e.g., HEK293) cell lines .

Genotoxicity screening : Use Ames test for mutagenicity and comet assay for DNA damage .

In vivo studies : Proceed to acute toxicity testing in rodents (e.g., OECD Guideline 423) only after confirming low in vitro toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。